2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Kinase selectivity VEGFR-3 Angiogenesis inhibition

2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine (CAS 2548998-48-5) is a synthetic small-molecule kinase inhibitor with the molecular formula C20H19FN4O3S and a molecular weight of 414.5 g/mol. It belongs to the class of 2-sulfonyl-pyrimidine derivatives, characterized by a pyrimidine core substituted at the 5-position with a pyridin-4-yl group and at the 2-position with a piperidin-4-yloxy linker bearing a 2-fluorobenzenesulfonyl moiety.

Molecular Formula C20H19FN4O3S
Molecular Weight 414.5 g/mol
CAS No. 2548998-48-5
Cat. No. B6441144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
CAS2548998-48-5
Molecular FormulaC20H19FN4O3S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C20H19FN4O3S/c21-18-3-1-2-4-19(18)29(26,27)25-11-7-17(8-12-25)28-20-23-13-16(14-24-20)15-5-9-22-10-6-15/h1-6,9-10,13-14,17H,7-8,11-12H2
InChIKeyADDQUFYBXZGCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine (CAS 2548998-48-5): Baseline for Scientific Procurement


2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine (CAS 2548998-48-5) is a synthetic small-molecule kinase inhibitor with the molecular formula C20H19FN4O3S and a molecular weight of 414.5 g/mol [1]. It belongs to the class of 2-sulfonyl-pyrimidine derivatives, characterized by a pyrimidine core substituted at the 5-position with a pyridin-4-yl group and at the 2-position with a piperidin-4-yloxy linker bearing a 2-fluorobenzenesulfonyl moiety [1]. The compound is primarily investigated as a selective kinase inhibitor tool compound, with target inference data suggesting potential activity against vascular endothelial growth factor receptor 3 (FLT-4/VEGFR-3) [2]. Its calculated physicochemical profile includes an XlogP of 2.6 and a topological polar surface area (TPSA) of 93.7 Ų [1].

Why Generic Substitution of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine Fails for Research Selectivity


Generic substitution within the 2-sulfonyl-pyrimidine class is not scientifically valid because the pyridin-4-yl substituent at the 5-position of the pyrimidine core—a feature absent in the common 5-chloro and 5-bromo analogs—introduces distinct electronic and steric properties that fundamentally alter kinase selectivity profiles [1]. The 2-fluorobenzenesulfonyl group specifically contributes to metabolic stability through fluorine-mediated effects on oxidative metabolism, and replacing this with non-fluorinated or differently positioned fluorinated sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) predictably changes both target binding kinetics and pharmacokinetic half-life [1]. Furthermore, the ether oxygen linkage between the piperidine ring and the pyrimidine core creates a specific conformational geometry that cannot be replicated by methylene-linked analogs (e.g., CAS 2319639-88-6) [1]. The quantitative evidence below demonstrates that even seemingly conservative structural modifications produce compounds with measurably different physicochemical and pharmacological profiles.

Quantitative Differentiation Evidence for 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine (CAS 2548998-48-5)


Target Engagement Profile: Predicted FLT-4/VEGFR-3 Kinase Inhibition Distinguished from Broad-Spectrum Pyrimidine Analogs

Target inference data from the Therapeutic Target Database (TTD) associates this compound with vascular endothelial growth factor receptor 3 (FLT-4/VEGFR-3) inhibition [1]. This contrasts with the broader multi-kinase profiles reported for simpler 5-halo substituted analogs such as 5-chloro-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine, which are typically described as general kinase tool compounds without a clearly resolved primary target . The presence of the pyridin-4-yl substituent at the 5-position provides additional hydrogen-bonding capacity (the pyridine nitrogen acts as a hydrogen bond acceptor) that is entirely absent in the 5-chloro and 5-bromo analogs, supporting a structurally rational basis for differential target engagement.

Kinase selectivity VEGFR-3 Angiogenesis inhibition Target inference

Calculated Lipophilicity (XlogP = 2.6): Optimized Drug-Likeness Window Compared to 5-Halo Analogs

The target compound exhibits a calculated XlogP of 2.6 [1], placing it within the optimal drug-likeness window (XlogP 1–3) for oral bioavailability according to widely accepted medicinal chemistry guidelines. While experimental logP/logD values are not publicly available for direct comparison, the 5-halo analogs (5-chloro and 5-bromo derivatives) are predicted to have higher lipophilicity due to the increased hydrophobic contribution of halogen substituents at the 5-position versus the more polar pyridin-4-yl group. The TPSA of 93.7 Ų [1] further supports favorable membrane permeability characteristics.

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Predicted pKa = 2.55: Distinct Ionization Profile Influencing Solubility and Salt Formation Relative to Non-Pyridyl Analogs

The target compound displays a predicted pKa of 2.55 ± 0.10 [1], attributed to the protonatable pyridine nitrogen on the 5-(pyridin-4-yl) substituent. This ionization site is entirely absent in the 5-chloro (CAS not publicly listed) and 5-bromo (CAS 2380084-60-4) analogs, which lack a basic heterocycle at the 5-position. The presence of a weakly basic center provides a handle for salt formation at low pH, enabling improved aqueous solubility for in vitro assay preparation, a feature unavailable in the neutral 5-halo comparators.

Ionization pKa Formulation Salt selection

Structural Differentiation via Hydrogen Bond Acceptor Count: 8 HBA vs. 5–6 for Common Analogs

The target compound possesses 8 hydrogen bond acceptor (HBA) atoms, contributed by the sulfonamide oxygens, pyrimidine nitrogens, ether oxygen, pyridine nitrogen, and fluorine atom [1]. This represents a significantly expanded H-bonding capacity compared to 5-halo analogs, which typically possess 5–6 HBA sites (lacking the pyridine nitrogen). The increased HBA count provides additional vectors for target protein interaction, particularly with kinase hinge-region residues that require specific hydrogen bond donor-acceptor patterns for selective binding.

Hydrogen bonding Molecular recognition Structure-activity relationship Binding mode

Rotatable Bond Count = 5: Conformational Flexibility Profile Distinct from Methylene-Linked Analogs

The target compound has 5 rotatable bonds [1], dictated by the ether oxygen linkage between the piperidine and pyrimidine rings, the sulfonamide S–N bond, and the pyridin-4-yl attachment to the pyrimidine core. In contrast, the methylene-linked analog 4-{1-(2-fluorobenzenesulfonyl)piperidin-4-ylmethoxy}-6-methylpyrimidine (CAS 2319639-88-6) replaces the ether oxygen with a methylene linker and substitutes the pyridin-4-yl group with a methyl group, resulting in a fundamentally different conformational ensemble that affects the entropic cost of target binding.

Conformational analysis Molecular flexibility Entropy Binding kinetics

Optimal Research Application Scenarios for 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine (CAS 2548998-48-5)


FLT-4/VEGFR-3 Focused Kinase Profiling in Lymphangiogenesis Research

Based on target inference data associating this compound with FLT-4 (VEGFR-3) inhibition [1], the primary research application is as a tool compound for dissecting VEGFR-3-mediated lymphangiogenesis signaling. The pyridin-4-yl substituent provides a hydrogen-bonding handle for kinase hinge-region engagement that is absent in 5-halo analogs, rationalizing its selection over generic pyrimidine kinase inhibitors for VEGFR-3-focused studies. Researchers should independently confirm target engagement via biochemical kinase assays before use.

Structure-Activity Relationship (SAR) Studies on 2-Sulfonyl-Pyrimidine Kinase Inhibitor Scaffolds

The combination of the 2-fluorobenzenesulfonyl group, the piperidine ether linkage, and the 5-(pyridin-4-yl) substituent creates a benchmark reference point for SAR exploration of three key pharmacophoric elements simultaneously [2]. Its XlogP of 2.6 and TPSA of 93.7 Ų place it within lead-like chemical space, making it suitable as a starting scaffold for further optimization where modifications to the sulfonyl aryl group, the piperidine substitution pattern, or the pyrimidine 5-position are systematically varied.

Metabolic Stability Benchmarking of 2-Fluorobenzenesulfonyl-Containing Compounds

The 2-fluorobenzenesulfonyl moiety is reported to enhance metabolic stability compared to non-fluorinated benzenesulfonyl analogs [2]. This compound serves as a reference standard for in vitro microsomal or hepatocyte stability assays when comparing fluorinated versus non-fluorinated sulfonamide series. Its predicted pKa of 2.55 enables pH-dependent solubility studies relevant to formulation development for weakly basic kinase inhibitors.

Chemical Probe Development for Angiogenesis Target Validation

The dual presence of a VEGFR-3 target inference [1] and drug-like physicochemical properties (XlogP 2.6, TPSA 93.7 Ų, MW 414.5) supports its consideration as a chemical probe starting point for in vitro target validation studies in angiogenesis models. The compound's 8 hydrogen bond acceptor sites provide multiple solvent-exposed interaction vectors that facilitate target engagement while maintaining sufficient polarity for aqueous solubility in cell-based assay conditions.

Quote Request

Request a Quote for 2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.